molecular formula C14H21NO3 B14908129 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide

2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide

Cat. No.: B14908129
M. Wt: 251.32 g/mol
InChI Key: HULZJMRJWVNQKJ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide is an organic compound with the molecular formula C14H21NO3. This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-hydroxy-3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the ethoxy and hydroxy groups allows for diverse chemical reactivity, while the benzamide moiety contributes to its potential biological activities .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide

InChI

InChI=1S/C14H21NO3/c1-4-18-13-8-6-5-7-12(13)14(17)15-11(3)10(2)9-16/h5-8,10-11,16H,4,9H2,1-3H3,(H,15,17)

InChI Key

HULZJMRJWVNQKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C)C(C)CO

Origin of Product

United States

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